

spectroscopic analysis of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol

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Compound of Interest

Compound Name:	2,2-Difluoro-2-(4-methoxyphenyl)ethanol
Cat. No.:	B3025416

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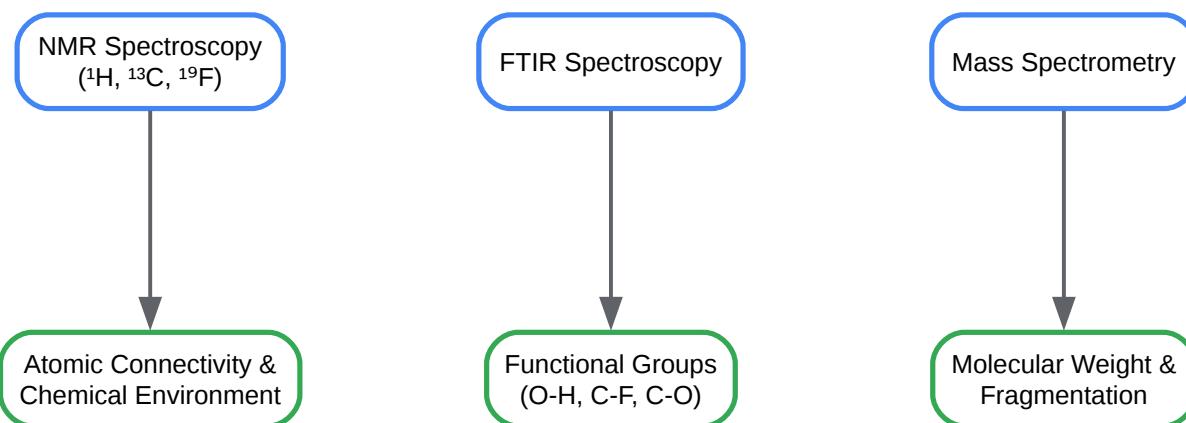
An In-Depth Guide to the Spectroscopic Analysis of **2,2-Difluoro-2-(4-methoxyphenyl)ethanol**: A Comparative Approach

In the landscape of modern drug discovery and materials science, the introduction of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. The compound **2,2-Difluoro-2-(4-methoxyphenyl)ethanol** (MW: 188.17 g/mol, Formula: $C_9H_{10}F_2O_2$)^{[1][2]} represents a key structural motif, where the gem-difluoro group imparts unique electronic and conformational characteristics. Accurate and unambiguous structural verification of such molecules is paramount, ensuring the integrity of research and development pipelines.

This guide provides a comprehensive examination of the spectroscopic techniques used to characterize **2,2-Difluoro-2-(4-methoxyphenyl)ethanol**. Moving beyond a simple recitation of data, we will explore the causality behind the observed spectral features, comparing them with non-fluorinated and trifluoromethylated analogs to provide a deeper understanding of fluorine's influence. The protocols and interpretations presented herein are designed to serve as a self-validating framework for researchers, scientists, and drug development professionals.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can provide a complete structural picture. A synergistic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), is essential for definitive characterization. Each method probes different aspects of the molecule's constitution, and together, they provide interlocking data that confirms identity, purity, and structure.



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Caption: Complementary nature of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For fluorinated compounds, the analysis is enriched by the inclusion of ¹⁹F NMR, which provides direct insight into the electronic environment of the fluorine atoms.[\[3\]](#)

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used.

Caption: Structure of **2,2-Difluoro-2-(4-methoxyphenyl)ethanol**.

¹H NMR Spectroscopy

Proton NMR reveals the number of different types of protons and their connectivity. The gem-difluoro group significantly influences the chemical shift of adjacent protons.

- Experimental Protocol:
 - Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). DMSO-d_6 is advantageous for clearly observing the hydroxyl proton.
 - Internal Standard: Use tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
 - Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard single-pulse experiment is sufficient. Use 8-16 scans with a relaxation delay of 2-5 seconds.^[4]
- Data Interpretation:
 - Aromatic Protons (H-2, H-6, H-3, H-5): The para-substituted methoxy group creates an AA'BB' system. The protons ortho to the methoxy group (H-3, H-5) will appear upfield (~6.9 ppm) as a doublet, while the protons meta to it (H-2, H-6) will be downfield (~7.4 ppm) as a doublet.
 - Methylene Protons (H-8): These two protons are adjacent to the CF_2 group. The strong electron-withdrawing effect of the two fluorine atoms will shift this signal significantly downfield. Furthermore, these protons will be coupled to the two equivalent fluorine atoms, resulting in a triplet. A similar pattern is seen in 2,2-difluoroethanol, where the CH_2 protons are a triplet of doublets due to coupling with both F and OH.^[5] We expect a signal around 3.8-4.0 ppm.
 - Hydroxyl Proton (OH): This signal is a broad singlet and its chemical shift is variable (typically 2-4 ppm), depending on concentration and solvent.
 - Methoxy Protons (H-9): These three protons will appear as a sharp singlet around 3.8 ppm, characteristic of an aromatic methoxy group.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton. A key feature in fluorinated compounds is the observation of carbon-fluorine (C-F) coupling.

- Experimental Protocol:
 - Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of solvent) is required due to the low natural abundance of ^{13}C .[\[4\]](#)
 - Acquisition: Acquire a proton-decoupled spectrum. A significantly higher number of scans (e.g., 1024 or more) is necessary.
- Data Interpretation:
 - C-7 (CF_2): This carbon is directly attached to two fluorine atoms and will appear as a prominent triplet due to one-bond C-F coupling ($^1\text{J}_{\text{CF}}$), with a large coupling constant. The chemical shift will be significantly downfield, likely in the range of 115-125 ppm. For comparison, the CF_2 carbon in 2,2-difluoroethanol appears around 115 ppm.[\[6\]](#)
 - C-8 (CH_2): This carbon, adjacent to the CF_2 group, will appear as a triplet due to two-bond C-F coupling ($^2\text{J}_{\text{CF}}$). Its chemical shift will be around 65-70 ppm.
 - Aromatic Carbons: Six distinct signals are expected. C-4 (attached to OCH_3) will be the most downfield aromatic carbon (~160 ppm). C-1 (attached to the CF_2 group) will show a triplet pattern due to two-bond C-F coupling. The other aromatic carbons (C-2, C-6, C-3, C-5) will appear in the typical 114-130 ppm range.
 - C-9 (OCH_3): A singlet around 55 ppm.

^{19}F NMR Spectroscopy

^{19}F NMR is highly sensitive and provides a clean spectrum, often with minimal background interference, making it excellent for both identification and quantification of fluorinated species.
[\[7\]](#)

- Experimental Protocol:
 - Sample Preparation: Similar concentration as for ^1H NMR is sufficient.
 - Internal Standard: A fluorine-containing standard like trifluorotoluene can be used, but is often unnecessary for simple identification. Chemical shifts are typically referenced to CFCl_3 .

- Acquisition: Acquire a proton-decoupled and a proton-coupled spectrum to observe H-F couplings.
- Data Interpretation:
 - The two fluorine atoms on C-7 are chemically equivalent. In a proton-coupled spectrum, they will be split by the two adjacent methylene (H-8) protons. This will result in a triplet. The chemical shift is expected in the range of -90 to -120 ppm, a common region for aliphatic gem-difluoro groups. For instance, the fluorine signal in 2,2-difluoroethanol appears around -117 ppm.[8]

Spectroscopic Data Summary and Comparison

Summarizing the data in a table allows for easy comparison with alternative structures, highlighting the diagnostic power of each technique.

Technique	2,2-Difluoro-2-(4-methoxyphenyl)ethanol (Expected)	1-(4-Methoxyphenyl)ethanol (Non-Fluorinated Analogue) ^[9]	2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol (Trifluoro Analogue) ^[10]
¹ H NMR	Aromatic (AA'BB'): ~7.4 (d), ~6.9 (d)CH ₂ (H-8): ~3.9 (t)OCH ₃ (H-9): ~3.8 (s)OH: variable (br s)	Aromatic (AA'BB'): ~7.2 (d), ~6.8 (d)CH (methine): ~4.8 (q)CH ₃ (methyl): ~1.4 (d)OCH ₃ : ~3.8 (s)	Aromatic (AA'BB'): ~7.4 (d), ~6.9 (d)CH (methine): ~5.0 (q)OCH ₃ : ~3.8 (s)OH: ~2.6 (s)
¹³ C NMR	C-7 (CF ₂): ~120 (t)C-8 (CH ₂): ~68 (t)Aromatic: 114-160OCH ₃ : ~55	C (CH-OH): ~70C (CH ₃): ~25Aromatic: 113-159OCH ₃ : ~55	C (CF ₃): ~124 (q)C (CH-OH): ~73 (q)Aromatic: 114-161OCH ₃ : ~55
¹⁹ F NMR	-CF ₂ -: ~-110 (t)	N/A	-CF ₃ : ~-81.5 (d)
FTIR (cm ⁻¹)	O-H: ~3400 (broad)C-H (aro): ~3050C-H (ali): ~2950C=C (aro): ~1610, 1510C-F: ~1100-1000 (strong)	O-H: ~3370 (broad)C-H (aro): ~3030C-H (ali): ~2970C=C (aro): ~1610, 1512	O-H: ~3420 (broad)C-H (aro/ali): ~3000-2900C=C (aro): ~1612, 1515C-F: ~1270, 1170, 1125 (v. strong)
MS (m/z)	[M] ⁺ : 188Key Fragments: loss of H ₂ O, loss of CH ₂ OH, methoxyphenyl fragments	[M] ⁺ : 152Key Fragments: 137 ([M-CH ₃] ⁺), 109	[M] ⁺ : 206Key Fragments: 137 ([M-CF ₃] ⁺), 109

Comparative Insights:

- Fluorine's Influence on NMR: Comparing the target molecule to its non-fluorinated analog reveals the dramatic effect of the CF₂ group. The adjacent CH₂ protons (H-8) are shifted significantly downfield and appear as a triplet (due to F-H coupling) instead of a quartet. In the ¹³C NMR, the C-F coupling provides a definitive signature (triplets for C-7 and C-8) that is absent in the non-fluorinated compound.

- CF₂ vs. CF₃ Group: The comparison with the trifluoro analog is equally instructive. In the ¹⁹F NMR, the CF₂ group gives a triplet (coupled to CH₂), whereas the CF₃ group gives a doublet (coupled to a single CH proton).[10] This difference in multiplicity is an unambiguous diagnostic feature. Similarly, the ¹³C signals for the CF₃ and adjacent CH carbons appear as quartets, not triplets.

FTIR and Mass Spectrometry: Orthogonal Validation

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for identifying functional groups present in a molecule.

- Experimental Protocol:
 - Sample Preparation: The analysis can be performed on a neat sample (liquid film) or as a KBr pellet if the compound is solid.
 - Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹.
- Data Interpretation: The key diagnostic peaks for **2,2-Difluoro-2-(4-methoxyphenyl)ethanol** are:
 - O-H Stretch: A strong, broad absorption centered around 3400 cm⁻¹, characteristic of an alcohol.[11]
 - C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are just below 3000 cm⁻¹.
 - C=C Aromatic Stretches: Peaks around 1610 cm⁻¹ and 1510 cm⁻¹ confirm the presence of the benzene ring.
 - C-F Stretches: These are typically very strong and sharp absorptions in the 1100-1000 cm⁻¹ region. The presence of intense peaks here is a strong indicator of a fluorinated compound.

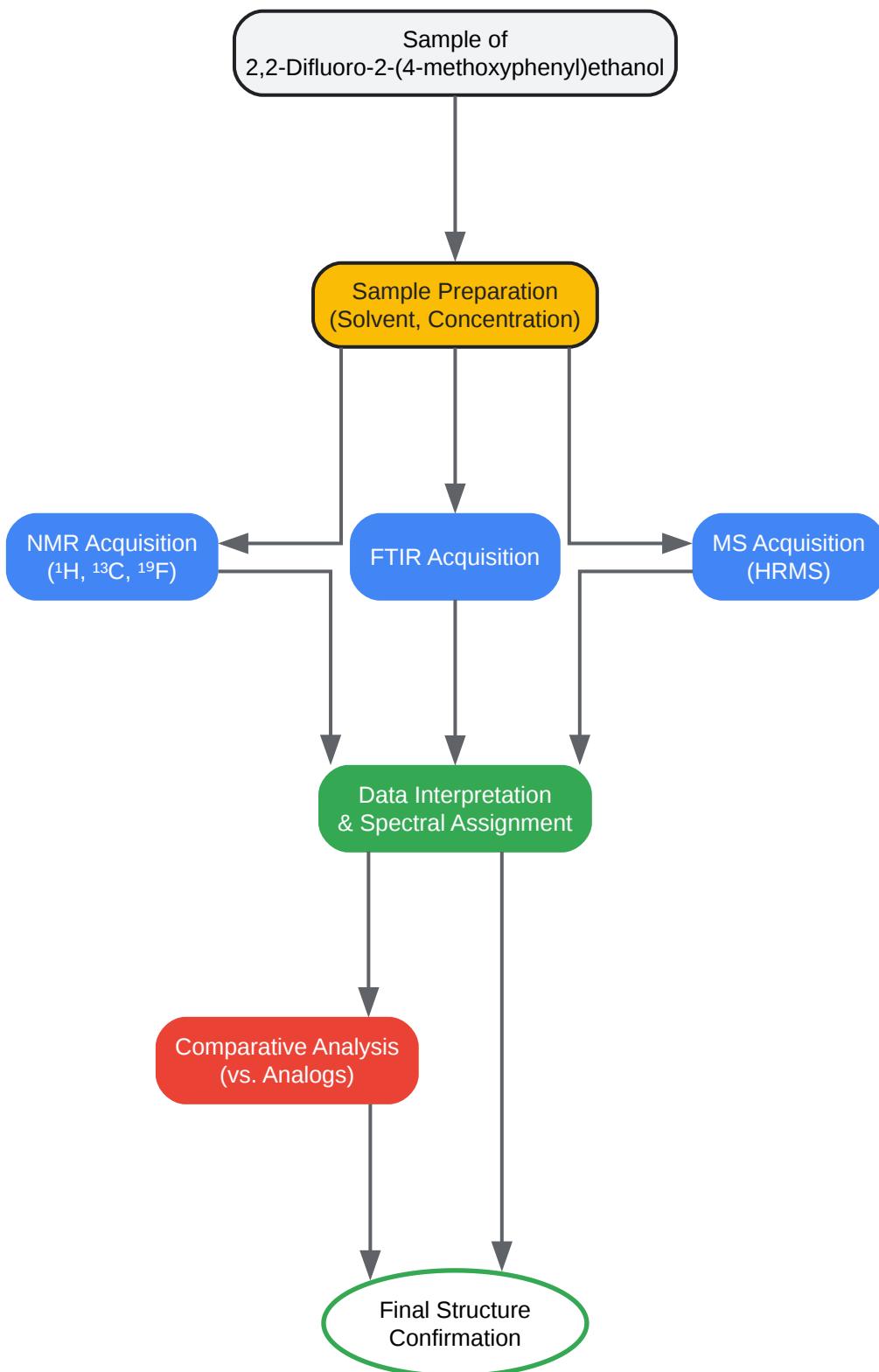
Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation patterns, further structural information.

- Experimental Protocol:
 - Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
 - Ionization: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.
- Data Interpretation:
 - Molecular Ion (M^+): For $C_9H_{10}F_2O_2$, the monoisotopic mass is 188.0649 Da.[\[12\]](#) Observing this peak, especially with high resolution, confirms the molecular formula.
 - Fragmentation Pattern: Common fragmentation pathways would include the loss of water ($[M-18]^+$), cleavage of the C7-C8 bond, and formation of stable ions like the methoxyphenyl cation.

Conclusion: A Self-Validating Analytical Workflow

The structural elucidation of **2,2-Difluoro-2-(4-methoxyphenyl)ethanol** is a clear demonstration of the power of a multi-technique spectroscopic approach. The data from 1H , ^{13}C , and ^{19}F NMR, FTIR, and MS are not merely additive; they are synergistic. The C-F coupling observed in NMR confirms the connectivity inferred from 1H shifts, the functional groups identified by FTIR are consistent with the fragments seen in MS, and the molecular weight from MS validates the structure pieced together from NMR. By comparing the spectral data to non-fluorinated and alternately-fluorinated analogs, we gain a deeper appreciation for the subtle yet powerful influence of fluorine on molecular properties, providing researchers with a robust and reliable framework for characterization.



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Caption: Self-validating workflow for spectroscopic analysis.

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